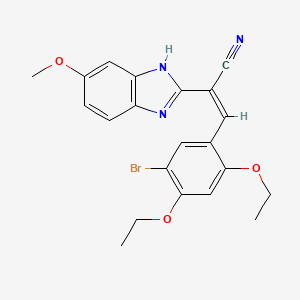![molecular formula C17H25FN2O3S B5495393 N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. This compound was first synthesized by a team of researchers in France in 2011. Since then, it has been extensively studied for its potential applications in various fields of research.
作用機序
The mechanism of action of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and is believed to play a role in drug addiction. By acting as a partial agonist at this receptor, N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide may help to reduce drug-seeking behavior and prevent relapse in individuals with drug addiction.
Biochemical and Physiological Effects:
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, a region of the brain that is involved in reward and motivation. N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide has been shown to reduce the expression of certain genes that are involved in drug addiction.
実験室実験の利点と制限
One of the major advantages of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide for lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in drug addiction and other neurological disorders. However, one of the limitations of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide. One area of research that has received a lot of attention is the development of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide-based therapeutics for the treatment of drug addiction. Additionally, N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide in these areas.
合成法
The synthesis of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide is a multi-step process that involves the use of various reagents and techniques. The first step in the synthesis of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide involves the reaction of 2-fluoro-phenethylamine with 3-bromo-propionyl chloride to form 3-{2-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-propanoyl chloride. This intermediate is then reacted with methanesulfonyl chloride to form the final product, N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide.
科学的研究の応用
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide is in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide has also been shown to have potential therapeutic applications in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-[3-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-3-oxopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-24(22,23)19-11-10-17(21)20-12-4-5-14(13-20)8-9-15-6-2-3-7-16(15)18/h2-3,6-7,14,19H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHOKUOYMXYWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide (non-preferred name) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)

![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)

![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)